Anle145c belongs to a class of compounds known as pyridazinylpyrazolones. It was developed through systematic screening of small molecules that can modulate the aggregation behavior of hIAPP. The compound's classification as an amyloid aggregation inhibitor positions it as a potential therapeutic agent in managing T2DM, particularly by mitigating the cytotoxic effects associated with hIAPP aggregation .
The synthesis of anle145c involves several key steps that ensure high purity and structural integrity. The compound is typically synthesized using microwave-assisted peptide synthesis techniques, which allow for rapid assembly of the desired molecular structure. The purity is confirmed through analytical high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring that the final product meets the required specifications for biological testing .
The synthesis process includes:
Anle145c has a complex molecular structure characterized by its pyridazinylpyrazolone core. The detailed structural data reveal functional groups that enhance its interaction with hIAPP, facilitating its role as an aggregation inhibitor. The molecular formula and weight are critical in understanding its behavior in biological systems.
The three-dimensional conformation of anle145c allows it to effectively bind to hIAPP oligomers, stabilizing them against further aggregation into toxic fibrils .
Anle145c primarily engages in non-covalent interactions with hIAPP, influencing its aggregation kinetics. The compound acts as a thermodynamic sink, stabilizing non-toxic oligomeric forms of hIAPP while preventing the formation of harmful fibrils. This mechanism is crucial in reducing cytotoxicity associated with hIAPP aggregates.
The key reactions include:
The mechanism by which anle145c exerts its effects involves several biochemical interactions:
Anle145c exhibits several notable physical and chemical properties that contribute to its functionality:
Characterization techniques such as circular dichroism (CD) spectroscopy have demonstrated that anle145c maintains the random coil structure of hIAPP at low concentrations, preventing the conformational changes that lead to β-sheet formation associated with amyloid toxicity .
Anle145c holds promise as a therapeutic agent for managing type 2 diabetes mellitus by targeting the aggregation pathways of hIAPP. Its ability to inhibit amyloid formation opens avenues for research into other neurodegenerative diseases where protein aggregation plays a critical role.
Potential applications include:
Human Islet Amyloid Polypeptide (hIAPP), also known as amylin, is a 37-amino-acid peptide hormone co-secreted with insulin by pancreatic β-cells. In Type 2 Diabetes Mellitus (T2DM), chronic hyperglycemia triggers hIAPP overexpression, leading to its misfolding and aggregation into amyloid fibrils. These amyloid deposits are detected in approximately 90% of T2DM patients and are strongly associated with β-cell loss and dysfunction [3] [10]. The accumulation of hIAPP aggregates contributes to progressive β-cell failure through multiple mechanisms, including disruption of cell membrane integrity, induction of endoplasmic reticulum stress, mitochondrial dysfunction, and promotion of inflammatory pathways [3] [6]. Notably, autopsy studies reveal a direct correlation between islet amyloid burden and the severity of T2DM, suggesting hIAPP aggregation is not merely a pathological consequence but a key driver of disease progression [3] [10].
The amyloidogenicity of hIAPP is primarily governed by a 10-residue amyloidogenic fragment (residues 20–29) within its primary structure. Biophysical studies demonstrate that this segment drives aggregation through a complex nucleation-dependent mechanism [1]. Unlike conventional nucleation processes, hIAPP aggregation exhibits a concentration-independent lag phase, suggesting unique kinetic behavior. Research indicates this anomaly arises from an off-pathway formation of peptide micelles that buffer monomeric peptide concentration, delaying the nucleation phase [1]. During aggregation, hIAPP undergoes distinct conformational transitions: from random coil to α-helix, then to β-sheet, and ultimately to cross-β-sheet structures that assemble into left-handed helical aggregates [3]. The amyloidogenic potential of hIAPP is species-specific, with human and non-human primate sequences showing high aggregation propensity compared to rodent variants, explaining why rodent models do not develop islet amyloidosis [3] [10].
While mature amyloid fibrils deposit extracellularly, soluble oligomeric intermediates formed during the aggregation process represent the primary cytotoxic species in T2DM pathogenesis. These transient, β-sheet-rich oligomers induce β-cell apoptosis through multiple mechanisms: (1) disruption of plasma membrane integrity via pore formation or thinning of lipid bilayers; (2) induction of endoplasmic reticulum stress; (3) mitochondrial dysfunction with consequent reactive oxygen species production; (4) activation of pro-inflammatory pathways; and (5) DNA fragmentation [3] [6]. Crucially, oligomer toxicity correlates with surface hydrophobicity and structural flexibility rather than size alone, enabling them to interact with cellular components with greater efficiency than mature fibrils [3] [10]. This understanding has shifted therapeutic focus toward targeting early aggregation intermediates rather than endpoint fibrils.
Table 1: Structural Transitions of hIAPP During Aggregation
Aggregation Stage | Structural Features | Biological Impact |
---|---|---|
Monomer | Random coil/α-helix | Physiological hormone function |
Early Oligomers | β-sheet nucleation | Membrane disruption, cellular toxicity |
Protofibrils | Elongated β-sheet structures | Pore formation, organelle stress |
Mature Fibrils | Cross-β-sheet core with left-handed helix | Extracellular deposition, β-cell mass reduction |
Amyloid Plaques | Insoluble aggregates with β-sheet structure | Islet architecture destruction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: